Bis(1H,1H,2H,2H-perfluorohexyl) carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1132677-78-1 |
|---|---|
Molecular Formula |
C13H8F18O3 |
Molecular Weight |
554.17 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) carbonate |
InChI |
InChI=1S/C13H8F18O3/c14-6(15,8(18,19)10(22,23)12(26,27)28)1-3-33-5(32)34-4-2-7(16,17)9(20,21)11(24,25)13(29,30)31/h1-4H2 |
InChI Key |
UBGPASCOGXQXLD-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Bis 1h,1h,2h,2h Perfluorohexyl Carbonate and Analogous Fluorinated Carbonates
Phosgene-Free Synthesis Routes
Phosgene-free methods for synthesizing fluorinated carbonates are gaining prominence due to the desire for safer and more environmentally benign chemical processes. These routes offer alternatives to the use of highly toxic phosgene (B1210022) gas, thereby reducing handling risks and the formation of hazardous byproducts.
Photo-On-Demand In Situ Synthesis from Fluoroalkanols and Organic Bases
A novel approach for the synthesis of fluorinated carbonates involves the "photo-on-demand" in situ generation of a reactive species from a chloroform (B151607) solution containing a fluoroalkanol and an organic base. This method allows for the safe and efficient production of fluorinated carbonate derivatives. The process is characterized by irradiating a composition that includes a C1-4 halogenated hydrocarbon, a fluorine-containing compound with a nucleophilic functional group (such as 1H,1H,2H,2H-perfluorohexan-1-ol), and a base, in the presence of oxygen. This technique avoids the direct handling of toxic compounds like phosgene by generating the reactive intermediate in the reaction mixture.
This photo-on-demand synthesis has been successfully applied to produce various fluoroalkyl carbonates in large quantities in a safe, simple, and economical manner. One of the key advantages of the resulting fluoroalkyl carbonates is their high reactivity, which surpasses that of conventional reagents like diphenyl carbonate. This enhanced reactivity allows for the synthesis of pharmaceutical intermediates such as carbamate (B1207046) and urea (B33335) derivatives in high yields, quickly, with low energy input, and minimal waste. Furthermore, the physical properties of fluoroalkyl carbonates, such as their low boiling points and immiscibility with water and oil, simplify product purification, often requiring only drying.
Carbon Dioxide as a Carbonate Source with Fluoroalkanols and Fluoroalkyl Triflates
The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source is a cornerstone of green chemistry and is applicable to the synthesis of fluorinated carbonates. One such phosgene-free method involves the reaction of a fluoroalkanol with CO2 in the presence of a fluoroalkyl triflate. For instance, bis(2,2,2-trifluoroethyl) carbonate has been synthesized by the nucleophilic addition of 2,2,2-trifluoroethanol (B45653) to carbon dioxide, followed by a reaction with 2,2,2-trifluoroethyltriflate, achieving a yield of up to 79%. An alternative pathway involves the stoichiometric reaction of the fluoroalkyl triflate with cesium carbonate to produce the desired fluorinated carbonate.
Catalytic Approaches in Carbonate Formation
Catalysis plays a pivotal role in the synthesis of carbonates, offering pathways to milder reaction conditions, improved yields, and enhanced selectivity. Various catalytic systems, including organocatalysts, superbases, and phase-transfer catalysts, are being explored for the formation of both cyclic and linear carbonates.
Organocatalytic Fixation of Carbon Dioxide with Epoxides (Applicable principles for cyclic carbonates)
The organocatalytic fixation of carbon dioxide with epoxides is a well-established, 100% atom-economical method for producing cyclic carbonates. rsc.org While this method directly yields cyclic structures, the principles of organocatalysis are relevant to the broader field of carbonate synthesis. Metal-free organocatalysts are seen as sustainable alternatives to metal-based systems. rsc.org
Bifunctional organocatalysts, such as phosphonium (B103445) salts bearing an alcohol moiety, have been shown to be highly effective. nih.gov The alcohol group activates the epoxide through hydrogen bonding, facilitating the nucleophilic attack that leads to ring-opening and subsequent carbonate formation. nih.gov This approach has been used to convert a variety of epoxides into their corresponding cyclic carbonates in yields of up to 99%, often under mild conditions. nih.gov The development of such catalysts is guided by mechanistic studies, including density functional theory (DFT) calculations, to optimize their performance. rsc.org
Role of Superbases and Metal Hydrides in Carbon Dioxide Capture Systems
Superbases, particularly amidine and guanidine-based compounds, are highly effective for the capture of carbon dioxide, a process that is fundamental to its utilization in chemical synthesis. vtt.firsc.org These superbases can reversibly capture CO2 from the air at room temperature and atmospheric pressure. vtt.fi The captured CO2 can then be released under mild conditions, making it available for subsequent reactions, such as the formation of carbonates. rsc.org
For example, the combination of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBN) in butyl acetate (B1210297) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in acetonitrile (B52724) have demonstrated high efficiency in reversible CO2 capture. rsc.org While the primary application discussed is CO2 capture, these systems hold promise for integrated capture and utilization processes. In some systems, organic superbases like tetramethylguanidine (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in combination with saccharides to capture CO2, leading to the formation of carbonate products. rsc.org
The insertion of CO2 into metal hydrides is a key step in catalytic cycles for CO2 hydrogenation. nih.gov The rate of this insertion can be accelerated by various factors, including the use of more electron-rich or less sterically bulky ancillary ligands and the presence of Lewis acids for outer-sphere reactions. nih.gov Solvents with higher acceptor numbers also tend to facilitate faster CO2 insertion. nih.gov
Phase-Transfer Catalysis in Perfluoroalkyl Reactions
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an organic and an aqueous phase. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed. This methodology has found broad application in organic synthesis, including in reactions involving perfluoroalkyl compounds.
Esterification Principles for Fluorinated Alkyl Compounds
The formation of carbonate esters from fluorinated alcohols, such as 1H,1H,2H,2H-perfluorohexan-1-ol, generally follows the principles of esterification, with certain considerations due to the electron-withdrawing nature of the perfluoroalkyl chain. One of the most prominent and environmentally conscious methods for synthesizing symmetrical bis(polyfluoroalkyl) carbonates is the transesterification of a non-fluorinated carbonate, like diphenyl carbonate, with a polyfluoroalkanol. This approach avoids the use of highly toxic phosgene.
The reaction is typically promoted by catalysts, with titanium(IV) alkoxides being effective in stoichiometric amounts. The general scheme for this reaction involves the exchange of the phenyl groups of diphenyl carbonate with the fluoroalkoxy groups from the fluorinated alcohol.
Reaction Scheme: 2 Rf-OH + (PhO)2CO ⇌ (Rf-O)2CO + 2 PhOH
Where Rf represents the fluorinated alkyl chain, in this case, -(CH2)2(CF2)3CF3.
The efficiency of this transesterification is influenced by several factors, including the catalyst, reaction temperature, and the removal of the phenol (B47542) byproduct to drive the equilibrium towards the product side. Various metal compounds have been explored as catalysts for the transesterification of diphenyl carbonate with diols to form polycarbonates, and these findings can be extrapolated to the synthesis of discrete carbonate molecules. For instance, zinc-based catalysts, such as zinc(II) acetylacetonate, have demonstrated high efficacy in melt transesterification processes. rsc.org The choice of catalyst can significantly impact the reaction rate and yield.
Table 1: Catalysts and Conditions for Transesterification of Diphenyl Carbonate with Alcohols/Diols This table is illustrative of typical conditions and catalysts used in transesterification reactions involving diphenyl carbonate, providing a basis for the synthesis of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate.
| Catalyst | Alcohol/Diol | Temperature (°C) | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Zinc(II) acetylacetonate | 1,4-butanediol | 200 | 120 min | 85.6% (polymer) | rsc.org |
| Zn(OAc)₂ | Aliphatic diols | Not specified | Not specified | Up to 83% (polymer) | nih.gov |
| Titanium(IV) alkoxides | Polyfluoroalkanols | Not specified | Not specified | Not specified | |
| Pb-Zn composite oxide | Phenol (with DMC) | Not specified | Not specified | 45.6% (DPC) | mdpi.com |
Another innovative, phosgene-free approach is the "photo on demand" organic synthesis method. This technique involves dissolving a fluoroalcohol and an organic base in chloroform and irradiating the solution with light to produce the corresponding fluoroalkyl carbonate. This method is advantageous as it is performed under mild conditions and avoids toxic reagents.
Purification and Isolation Techniques in Fluorous Synthesis
The purification of highly fluorinated compounds like this compound is effectively achieved by leveraging their unique physical properties, specifically their fluorous nature. Fluorous synthesis strategies often involve the use of fluorous tags or the inherent fluorous properties of the target molecule to facilitate separation from non-fluorinated reactants and byproducts. The primary techniques employed are fluorous solid-phase extraction (F-SPE) and fluorous liquid-liquid extraction (F-LLE).
Fluorous Solid-Phase Extraction (F-SPE) is a chromatographic technique that utilizes a stationary phase with bonded perfluoroalkyl chains, often referred to as fluorous silica (B1680970) gel. This stationary phase exhibits a strong affinity for other fluorinated molecules. The separation process typically involves the following steps:
Loading: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the F-SPE cartridge.
Elution of Non-Fluorous Compounds: A "fluorophobic" solvent or solvent mixture, such as a high-percentage aqueous organic solvent (e.g., 80:20 methanol/water), is used to wash the cartridge. This elutes the non-fluorinated and less-fluorinated compounds, while the highly fluorinated target molecule is retained on the fluorous stationary phase.
Elution of Fluorous Compounds: A "fluorophilic" solvent, such as a pure organic solvent like methanol, acetone, or tetrahydrofuran, is then used to elute the desired fluorous compound from the cartridge.
This technique is highly efficient for separating compounds with a significant fluorine content from their organic counterparts.
Table 2: Typical Solvents Used in Fluorous Solid-Phase Extraction (F-SPE)
| Solvent Type | Examples | Purpose |
|---|---|---|
| Fluorophobic | 80:20 Methanol/Water | Elute non-fluorous compounds |
| Fluorophobic | 70:30 Acetonitrile/Water | Elute non-fluorous compounds |
| Fluorophilic | Methanol | Elute fluorous compounds |
| Fluorophilic | Acetone | Elute fluorous compounds |
| Fluorophilic | Tetrahydrofuran (THF) | Elute fluorous compounds |
Fluorous Liquid-Liquid Extraction (F-LLE) is another powerful purification method that relies on the partitioning of fluorous compounds between a fluorous solvent and a conventional organic solvent. Fluorous solvents, such as perfluorohexanes (FC-72), are immiscible with many common organic solvents, creating a biphasic system. The highly fluorinated target compound will preferentially dissolve in the fluorous phase, while the non-fluorinated impurities will remain in the organic phase. This allows for a straightforward separation using a separatory funnel. The efficiency of the extraction depends on the fluorine content of the target molecule and the choice of both the fluorous and organic solvents.
The selection of the appropriate purification technique, whether F-SPE or F-LLE, depends on the fluorine content of the target molecule and the nature of the impurities to be removed. F-SPE is particularly useful for "light fluorous" compounds, which may not have sufficient fluorine content for efficient F-LLE.
Computational and Theoretical Studies
Quantum Chemical (QC) Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and properties of molecules.
Modeling of Solvation Structures in Electrolyte Systems
In applications such as electrolytes, understanding how a solvent molecule arranges itself around ions (e.g., Li⁺) is crucial. DFT calculations, often combined with implicit or explicit solvent models, can predict the geometry and binding energies of these solvation shells. This analysis helps in understanding ionic conductivity and the formation of the solid-electrolyte interphase (SEI). There are currently no available studies that model the specific solvation structures formed by Bis(1H,1H,2H,2H-perfluorohexyl) carbonate in any electrolyte system.
Prediction of Spectroscopic Properties, including Nuclear Magnetic Resonance Shifts
DFT is a reliable tool for predicting various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. A search of the literature did not yield any studies that computationally predict the spectroscopic properties of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of a system. This technique is essential for understanding transport properties and the collective behavior of molecules.
Analysis of Transport Properties
For a compound considered for use in an electrolyte, properties like viscosity, diffusivity, and ionic conductivity are critical. MD simulations can predict these transport properties by modeling the movement of individual molecules and ions within a simulated bulk liquid over nanoseconds or longer. Such simulations would be key to evaluating the potential performance of this compound as an electrolyte component. At present, there are no published MD simulation studies detailing the transport properties of this specific fluorinated carbonate.
Elucidation of Ion Clustering and Coordination Polymer Formation
While specific studies detailing the ion clustering and coordination polymer formation of this compound are not extensively documented in publicly available literature, the molecular structure of this compound provides a basis for theoretical postulation. The presence of highly electronegative fluorine atoms and the carbonate functional group suggests potential for complex supramolecular assemblies.
Theoretical models would suggest that the electron-rich oxygen atoms of the carbonate group could act as coordination sites for metal ions, forming the basis of coordination polymers. The long, fluorous "ponytails" would likely play a significant role in the secondary structure of such polymers, potentially leading to lamellar or cylindrical assemblies in the solid state, driven by fluorous interactions.
In the context of ion clustering, computational simulations could elucidate the interactions between the carbonate headgroup and various cations and anions. The perfluorohexyl chains would influence the solvation shell around the ionic cluster, potentially creating unique microenvironments. The table below outlines the potential intermolecular forces at play, which could be quantified through computational modeling.
| Intermolecular Force | Potential Role in Supramolecular Assembly |
| Ion-Dipole Interactions | Primary interaction between metal cations and the oxygen atoms of the carbonate group. |
| Halogen Bonding | The electrophilic tip of a fluorine atom on one molecule could interact with a nucleophilic region on an adjacent molecule. |
| Dipole-Dipole Interactions | Arising from the polar C-F and C=O bonds, contributing to the overall packing and orientation of molecules. |
| Van der Waals Forces | Weak forces that contribute to the overall cohesion of the molecular assembly. |
| Fluorous Interactions | The tendency of highly fluorinated chains to self-associate and segregate from non-fluorinated moieties. |
Theoretical Basis for Fluorine's Influence on Molecular Reactivity
The presence of numerous fluorine atoms in this compound drastically alters its reactivity compared to its non-fluorinated hydrocarbon counterparts. The theoretical underpinnings of this altered reactivity are rooted in the fundamental properties of the fluorine atom and the carbon-fluorine bond.
Fluorine is the most electronegative element, leading to a significant polarization of the C-F bond. This creates a strong inductive effect, withdrawing electron density from the carbon backbone. This electron-withdrawing effect propagates along the perfluorohexyl chain, influencing the reactivity of the entire molecule. For instance, the electrophilicity of the carbonyl carbon in the carbonate group is expected to be enhanced, making it more susceptible to nucleophilic attack.
The following table summarizes the key properties of fluorine that influence the reactivity of fluorinated organic molecules.
| Property of Fluorine | Consequence for Molecular Reactivity |
| High Electronegativity | Strong inductive electron withdrawal, polarization of C-F bonds. |
| Strong C-F Bond | High thermal and chemical stability of fluorinated moieties. |
| Low Polarizability | Weak van der Waals interactions compared to other halogens. |
| Small van der Waals Radius | Allows for substitution of hydrogen without significant steric hindrance. |
Simple molecular orbital theory can also provide insights into fluorine's influence. The interaction of fluorine's atomic orbitals with the carbon framework leads to low-lying bonding molecular orbitals and high-energy antibonding molecular orbitals for the C-F bonds, contributing to their strength and low reactivity. Furthermore, the high energy required to break the C-F bond often translates to a high activation energy for reactions involving the cleavage of this bond.
Despite a comprehensive search for information on the chemical compound This compound , no specific research or application data was found within the scope of the requested article outline. The searches did not yield any results detailing its use in:
Polymer Chemistry and Advanced Polymeric Materials , including:
Phosgene-Free Polycarbonate Synthesis
Development of Functional Regioregular Polymers
Integration into Fluorinated Networks and Thermosets
Electrolyte Systems for Energy Storage Devices , including:
Components for High-Voltage Lithium-Ion Batteries
Solid Electrolyte Interphase (SEI) Formation and Stabilization Mechanisms
The conducted searches provided general information on related topics such as various phosgene-free methods for polycarbonate synthesis and the use of other fluorinated carbonate compounds as electrolyte additives in lithium-ion batteries. However, none of the retrieved documents specifically mentioned or detailed the role or application of "this compound" in these contexts.
Therefore, this article cannot be generated as the foundational scientific and research information required to address the specific sections and subsections of the outline for this particular compound is not available in the public domain accessible through the search tools.
Advanced Applications in Materials Science and Engineering
Electrolyte Systems for Energy Storage Devices
Application in Sodium-Ion Batteries
The development of high-performance electrolytes is a critical challenge in the advancement of sodium-ion batteries (SIBs). Fluorinated carbonates have emerged as a promising class of electrolyte additives or co-solvents to enhance the stability and performance of these energy storage systems. bohrium.comacs.orgresearchgate.net The incorporation of fluorine-containing molecules can lead to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability. bohrium.comresearchgate.net
While specific studies on Bis(1H,1H,2H,2H-perfluorohexyl) carbonate in SIBs are not extensively documented, its long fluorinated chains suggest it could contribute to forming a robust and effective SEI layer. Research on other fluorinated carbonates like fluoroethylene carbonate (FEC) has demonstrated significant improvements in the performance of sodium-ion cells. bohrium.comacs.orgresearchgate.net Spectroscopic evidence from studies on similar electrolytes indicates that both lithium and sodium cations show a preference for solvation shells rich in cyclic carbonates over fluorinated ones in the gas and liquid phases. rsc.org However, the presence of fluorinated compounds is still vital for interface stability. The long perfluorohexyl chains in this compound could potentially offer enhanced thermal and electrochemical stability to the electrolyte, a desirable characteristic for battery safety and longevity.
| Property | Observed Effect of Fluorinated Carbonates | Potential Contribution of this compound |
|---|---|---|
| SEI Formation | Formation of a stable, LiF-rich (in Li-ion batteries) or NaF-rich SEI layer, suppressing side reactions. bohrium.comresearchgate.net | The long perfluorohexyl chains could contribute to a more robust and less soluble SEI layer. |
| Electrochemical Stability | Wider electrochemical stability window, allowing for the use of higher voltage cathode materials. | Expected to possess high oxidative stability due to the electron-withdrawing nature of the fluorine atoms. |
| Thermal Stability | Increased flash point and thermal stability of the electrolyte, enhancing battery safety. | The high fluorine content would likely result in low flammability and high thermal resistance. |
| Ionic Conductivity | Can sometimes lead to a decrease in ionic conductivity due to increased viscosity. | The long alkyl chains might increase viscosity, potentially impacting ion transport. Formulation optimization would be necessary. |
Fluorous Chemistry and Biphase Systems
The defining characteristic of this compound for fluorous chemistry applications is its high fluorine content, which imparts a strong fluorous nature to the molecule. Fluorous chemistry leverages the limited miscibility of highly fluorinated compounds with common organic and aqueous solvents to create biphase or multiphase systems. This principle is widely applied for catalyst and product separation in chemical synthesis.
A fluorous biphase system typically consists of a fluorous phase and a conventional organic phase. A catalyst modified with fluorous tags, similar in nature to the perfluorohexyl chains of the subject compound, will preferentially reside in the fluorous phase. The reactants, dissolved in the organic phase, can be brought into contact with the catalyst by heating to form a homogeneous solution where the reaction proceeds. Upon cooling, the phases separate, with the product remaining in the organic phase and the fluorous catalyst retained in the fluorous phase, allowing for easy separation and catalyst recycling.
While there are no specific reports detailing the use of this compound as a fluorous solvent or phase-transfer catalyst, its structure is highly analogous to molecules designed for such purposes. Its long perfluorohexyl chains would ensure strong partitioning into a fluorous phase.
| Concept | Description | Potential Relevance of this compound |
|---|---|---|
| Fluorous Solvent | A solvent with a high fluorine content that is immiscible with many organic solvents at room temperature. | Could potentially serve as a component of a fluorous solvent system due to its highly fluorinated nature. |
| Fluorous Tag | A highly fluorinated functional group attached to a molecule (e.g., a catalyst) to make it soluble in fluorous solvents. | The perfluorohexyl groups are classic examples of fluorous tags. |
| Phase Separation | The process of a homogeneous solution separating into two or more distinct liquid phases, often induced by a change in temperature. | The compound's properties would facilitate sharp phase separation from non-fluorinated organic solvents. |
| Catalyst Recovery | The separation of a catalyst from the reaction products for reuse. | If used to create a fluorous catalyst, it would enable efficient recovery and recycling, aligning with green chemistry principles. |
Emerging Roles in Specialty Chemical Production
The reactivity of the carbonate group, combined with the unique properties imparted by the perfluorohexyl chains, suggests potential applications for this compound in the synthesis of specialty chemicals. Fluorinated carbonates are recognized as valuable reagents and intermediates in organic synthesis. google.comeurekalert.org
Recent research has highlighted the advantages of fluoroalkyl carbonates over traditional reagents like diphenyl carbonate for synthesizing pharmaceutical intermediates such as carbamates and urea (B33335) derivatives. eurekalert.org These fluorinated compounds exhibit higher reactivity and facilitate easier product purification. The synthesis of fluoroalkyl carbonates can be achieved through methods like the photo-on-demand process, making them more accessible for industrial applications. eurekalert.org
This compound could serve as a precursor for introducing the 1H,1H,2H,2H-perfluorohexyloxy group into various molecules. This moiety can impart desirable properties such as increased thermal and chemical stability, hydrophobicity, and lipophobicity to the target compounds. Such properties are highly sought after in the development of advanced polymers, surfactants, and functional coatings. The synthesis of other long-chain perfluoroalkyl compounds often involves precursors like 1H,1H,2H,2H-perfluorohexyl iodide, which is a key raw material for producing fluorine-based surfactants and fluoroacrylates. halopolymer.comchemicalbook.com By analogy, this compound could be a valuable intermediate in the production of a range of fluorinated specialty chemicals.
| Application Area | Potential Role of this compound | Resulting Product Properties |
|---|---|---|
| Polymer Synthesis | As a monomer or modifier to introduce fluorinated side chains. | Enhanced thermal stability, chemical resistance, low surface energy. |
| Surfactant Production | As a precursor to fluorinated surfactants. | High surface activity, stability in harsh environments. |
| Functional Coatings | As a component in the formulation of hydrophobic and oleophobic coatings. | Water and oil repellency, durability. |
| Pharmaceutical and Agrochemical Synthesis | As a reagent for introducing fluorinated moieties into bioactive molecules. google.comeurekalert.org | Modified pharmacokinetic properties, increased stability. |
Analytical Methodologies for Characterization and Detection in Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of "Bis(1H,1H,2H,2H-perfluorohexyl) carbonate," offering detailed information about its molecular framework and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)
¹⁹F NMR spectroscopy is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. scholaris.ca It provides distinct signals for fluorine atoms in different chemical environments, allowing for the unambiguous confirmation of the perfluoroalkyl chains. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it possible to distinguish between the various CF₂ and CF₃ groups within the molecule. Computational methods, such as those based on density functional theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in spectral assignment in the absence of empirical data. nih.govrsc.org
In addition to ¹⁹F NMR, ¹H and ¹³C NMR spectroscopy would provide complementary structural information. ¹H NMR would characterize the ethylene (B1197577) (-CH₂CH₂-) bridges connecting the perfluoroalkyl chains to the carbonate group. ¹³C NMR, including techniques that utilize ¹⁹F-¹³C coupling, would help in assigning the carbon skeleton of the entire molecule. rsc.org
Table 1: Predicted NMR Resonances for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -CF₃ | ~ -81 | Triplet |
| ¹⁹F | -CF₂- (multiple) | -120 to -126 | Multiplets |
| ¹H | -O-CH₂- | ~ 4.5 | Triplet |
| ¹H | -CH₂-CF₂- | ~ 2.6 | Triplet of triplets |
| ¹³C | C=O (carbonate) | ~ 154 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For "this compound," the IR spectrum is expected to be dominated by strong absorption bands characteristic of the carbonate group and the carbon-fluorine bonds.
The most prominent feature would be the C=O stretching vibration of the carbonate moiety, which typically appears in the region of 1820-1775 cm⁻¹ for aromatic and fluorinated carbonates. customs.go.jp The presence of highly electronegative fluorine atoms influences the electronic structure of the carbonate group, often shifting the C=O absorption to a higher wavenumber compared to non-fluorinated aliphatic carbonates.
Strong absorptions corresponding to C-F stretching vibrations are expected in the "atmospheric window" of the infrared spectrum, generally between 1250 and 750 cm⁻¹. benthamopen.com The exact positions of these bands can provide information about the structure of the perfluoroalkyl chains. Additional peaks corresponding to the C-O stretching of the carbonate and the C-H stretching and bending of the ethylene groups would also be present.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 | C-H stretch | -CH₂- |
| ~1800 | C=O stretch | Carbonate |
| ~1250-1000 | C-F stretch | Perfluoroalkyl |
| ~1100 | C-O stretch | Carbonate |
Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques are essential for the separation, detection, and quantification of "this compound," especially in complex mixtures or at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of per- and polyfluoroalkyl substances (PFAS). dtic.mil While a specific LC-MS/MS method for "this compound" has not been detailed in the available literature, a general approach can be outlined.
A reversed-phase liquid chromatography method would likely be employed for separation. The choice of the stationary phase and mobile phase composition would be optimized to achieve good retention and peak shape for this relatively nonpolar compound. nih.gov
For detection, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. This involves the selection of a specific precursor ion corresponding to the molecule of interest and monitoring for characteristic product ions generated through collision-induced dissociation. This technique is crucial for quantifying the compound in complex matrices by minimizing interferences. nih.gov
High Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and confirmation of unknown fluorinated compounds. acs.orgnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. chromatographyonline.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the context of "this compound," HRMS could be used to confirm its molecular formula by comparing the measured accurate mass to the theoretical exact mass. Furthermore, the fragmentation patterns observed in HRMS/MS experiments can provide valuable structural information, helping to elucidate the connectivity of the molecule. nih.gov
Gel Permeation Chromatography (GPC) (for polymeric products)
Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgeag.com If "this compound" is used as a monomer or incorporated into a polymer, GPC would be essential for characterizing the resulting polymeric products. acs.org
The technique separates molecules based on their hydrodynamic volume in solution. waters.com Larger polymer chains elute from the GPC column faster than smaller ones. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. For fluorinated polymers, specialized solvents and columns may be required to ensure proper dissolution and separation. ufl.edu
Sample Preparation and Extraction Methods for Fluorinated Compounds
The accurate detection and quantification of fluorinated compounds like this compound in various environmental and biological matrices are critically dependent on meticulous sample preparation and extraction. The primary objective of these procedures is to isolate the target analyte from complex sample matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Given the chemical properties of fluorinated compounds, several specialized techniques are commonly employed.
Solid-phase extraction (SPE) is a predominant technique for the extraction and pre-concentration of fluorinated compounds from liquid samples such as water, serum, and plasma. For PFAS, which share structural similarities with this compound, sorbents like Oasis WAX (Weak Anion Exchange) and Oasis HLB (Hydrophilic-Lipophilic Balanced) are frequently utilized. The selection of the sorbent is crucial and depends on the specific chemical properties of the analyte. For instance, WAX cartridges are effective for anionic PFAS, while HLB sorbents are suitable for a broader range of polar and nonpolar compounds. The general SPE procedure involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with an appropriate solvent, often a small volume of organic solvent like methanol, sometimes with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure efficient recovery.
For solid matrices such as soil, sediment, and biological tissues, solid-liquid extraction (SLE) is the conventional approach. This typically involves homogenizing the sample and extracting it with an organic solvent. Methanol is a common choice, and its effectiveness can be enhanced by adjusting the pH to be acidic or alkaline, depending on the target analyte. Following SLE, a clean-up step is often necessary to remove co-extracted matrix components like lipids that can interfere with subsequent analysis. Techniques for cleanup include the use of graphitized carbon, silica (B1680970) column chromatography, or dispersive SPE (d-SPE).
It is imperative throughout the sample preparation process to be vigilant about potential contamination, as fluorinated compounds are present in many laboratory materials, including PTFE components in equipment and sample containers. Therefore, the use of polypropylene (B1209903) or high-density polyethylene (B3416737) labware is recommended.
Interactive Data Table: Common SPE Sorbents and Their Applications for Fluorinated Compounds
| Sorbent Type | Common Name | Primary Interaction Mechanism | Typical Analytes | Recovery Rates |
| Polymeric Reversed-Phase | Oasis HLB | Hydrophilic-Lipophilic Balance | Broad range of PFAS | 85-100% |
| Mixed-Mode Anion Exchange | Oasis WAX | Weak Anion Exchange and Reversed-Phase | Anionic PFAS | 93-111.5% |
| Graphitized Carbon | ENVI-Carb | Adsorption | Various PFAS | 80.3-110.6% |
Integration of Computational and Experimental Analytical Methods
Computational methods, such as Density Functional Theory (DFT), can be used to predict various molecular properties that are relevant to analytical characterization. For instance, DFT calculations can predict the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. Given that ¹⁹F NMR is a highly specific and sensitive technique for identifying and quantifying fluorinated compounds, the ability to computationally predict spectra can aid in the identification of unknown compounds in complex mixtures. Studies have shown a high correlation (R² of 0.98) between computationally predicted and experimentally measured ¹⁹F NMR spectra for a range of fluorinated compounds.
In the context of mass spectrometry (MS), computational tools can predict fragmentation patterns of a molecule upon ionization. This information is invaluable for developing targeted MS/MS methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhance the selectivity and sensitivity of detection. High-resolution mass spectrometry (HRMS) coupled with computational predictions of accurate mass can help in elucidating the elemental composition of unknown fluorinated compounds.
Furthermore, computational modeling can assist in understanding the interactions of fluorinated compounds with analytical separation media, such as the stationary phases in liquid chromatography (LC) columns. This can aid in method development by predicting retention times and optimizing separation conditions. Molecular dynamics (MD) simulations, for example, can provide insights into the solvation structures of fluorinated compounds in different electrolyte systems, which can be relevant for electrochemical detection methods.
The general workflow for an integrated computational-experimental approach would involve:
Hypothesizing the presence of a novel fluorinated compound based on preliminary analytical data (e.g., from non-targeted HRMS screening).
Performing computational calculations (e.g., DFT) on the proposed structure to predict key analytical parameters (e.g., ¹⁹F NMR shifts, mass fragmentation patterns).
Conducting targeted experimental analyses (e.g., ¹⁹F NMR, LC-MS/MS) guided by the computational predictions.
Comparing the experimental data with the predicted values to confirm the identity of the compound.
This integrated approach not only facilitates the identification of new fluorinated compounds but also reduces the reliance on often expensive or unavailable analytical standards.
Q & A
Q. What spectroscopic techniques are recommended for characterizing Bis(1H,1H,2H,2H-perfluorohexyl) carbonate, and how do they address structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorinated chain arrangement and carbonate linkage integrity. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1750 cm⁻¹). Mass spectrometry (e.g., ESI-MS) resolves molecular weight and fragmentation patterns, distinguishing between isomers or impurities . Cross-referencing with computational simulations (e.g., density functional theory) can validate spectral assignments.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Conduct reactions in fume hoods with negative pressure to minimize inhalation risks. Store in sealed containers under inert gas (e.g., argon) to avoid moisture-induced degradation. Emergency protocols include immediate eye rinsing (15+ minutes with saline) and skin decontamination using polyethylene glycol solutions .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual solvents or byproducts. Differential Scanning Calorimetry (DSC) assesses thermal stability and melting point consistency. X-ray Photoelectron Spectroscopy (XPS) verifies fluorine content homogeneity, which is critical for applications in fluoropolymer synthesis .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters (e.g., temperature, catalyst ratio) to enhance yield and purity?
- Methodological Answer : Implement a 2³ factorial design to test variables: reaction temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (hexane vs. THF). Response Surface Methodology (RSM) models interactions between factors, identifying optimal conditions via ANOVA. For example, higher catalyst loads may reduce reaction time but increase byproduct formation, requiring trade-off analysis .
Q. What computational modeling approaches predict the compound’s behavior in membrane separation technologies?
- Methodological Answer : Use COMSOL Multiphysics® to simulate solute-solvent interactions in perfluorinated membranes. Molecular Dynamics (MD) models assess diffusion coefficients and selectivity under varying pressures. Validate predictions experimentally using gas permeation tests (e.g., CO₂/N₂ separation efficiency) and correlate with Hansen solubility parameters .
Q. How do researchers resolve contradictions in reported thermal stability data across studies?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under standardized atmospheres (N₂ vs. air). Compare decomposition onset temperatures with Arrhenius kinetics to identify oxidation vs. pyrolysis pathways. Cross-validate using in-situ FTIR to detect volatile degradation products (e.g., HF or CO₂). Contradictions may arise from impurities or measurement artifacts (e.g., heating rate discrepancies) .
Q. What mechanistic insights explain the compound’s reactivity in radical polymerization systems?
- Methodological Answer : Employ Electron Spin Resonance (ESR) spectroscopy to track radical initiation and termination rates. Compare chain-transfer constants (Cₜ) with non-fluorinated analogs to quantify fluorine’s steric/electronic effects. Kinetic Monte Carlo simulations model polymerization kinetics, revealing how perfluoroalkyl groups influence propagation vs. termination .
Theoretical and Framework-Driven Questions
Q. How can this compound be integrated into green chemistry frameworks to reduce environmental persistence?
- Methodological Answer : Apply Life Cycle Assessment (LCA) to evaluate alternatives (e.g., shorter-chain perfluoroalkyl derivatives). Test hydrolytic degradation pathways under alkaline conditions (pH 10–12) using LC-MS to identify breakdown products. Theoretical frameworks like the OECD’s PBT/vPvB criteria guide substitution strategies .
Q. What theoretical models explain the compound’s surfactant behavior at oil-water interfaces?
- Methodological Answer : Use pendant drop tensiometry to measure interfacial tension reduction. Langmuir-Blodgett trough experiments quantify monolayer formation dynamics. Coarse-grained MD simulations (e.g., Martini force field) model self-assembly, correlating fluorocarbon chain length with critical micelle concentration (CMC) .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in fluoropolymer composites synthesized with this compound?
- Methodological Answer :
Implement Statistical Process Control (SPC) charts (e.g., X-bar and R charts) to monitor key variables (e.g., viscosity, fluorine content). Principal Component Analysis (PCA) identifies covariance patterns between synthesis parameters and material properties. Design-of-Experiments (DoE) isolates root causes (e.g., moisture ingress during storage) .
Q. What statistical methods validate the compound’s performance in antifouling coatings?
- Methodological Answer :
Use non-parametric tests (e.g., Kruskal-Wallis) to compare biofilm inhibition across multiple batches. Confocal laser scanning microscopy (CLSM) quantifies surface adhesion, analyzed via ImageJ macros. Survival analysis (Kaplan-Meier curves) models coating durability under accelerated weathering tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
